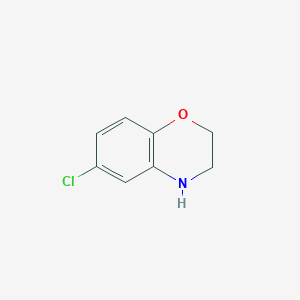

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHXRNLZBQWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500872 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70558-11-1 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] This document details a plausible synthetic route, experimental protocols, and the characterization of the final compound using various analytical techniques.

Introduction

This compound belongs to the benzoxazine family of heterocyclic compounds.[1] The presence of a chlorine atom on the benzene ring and the oxazine ring structure contribute to its unique chemical and physical properties, making it a subject of interest for further research and development.[1] Benzoxazine derivatives are known for their potential as anticonvulsant and anticancer agents, and their use in the development of high-performance polymers with thermal stability and flame retardancy.[1]

Synthesis of this compound

A proposed and logical synthetic pathway for this compound involves a two-step process starting from 2-amino-5-chlorophenol and 1,2-dibromoethane. This method is based on the well-established Williamson ether synthesis followed by an intramolecular cyclization.

Step 1: N-alkylation of 2-amino-5-chlorophenol with 1,2-dibromoethane

In this initial step, the amino group of 2-amino-5-chlorophenol undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Step 2: Intramolecular Cyclization

The intermediate, N-(2-bromoethyl)-2-amino-5-chlorophenol, then undergoes an intramolecular Williamson ether synthesis. The phenoxide ion, formed by the deprotonation of the hydroxyl group by a base, acts as a nucleophile and attacks the carbon atom bonded to the bromine, leading to the formation of the oxazine ring and yielding this compound.

Experimental Protocol

Materials:

-

2-Amino-5-chlorophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-5-chlorophenol in acetone or DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for approximately 10 minutes.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Safety Precautions:

-

2-Amino-5-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[2] It is a suspected carcinogen.[3]

-

1,2-Dibromoethane is a toxic and flammable liquid.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Solid |

Table 1: Physical properties of this compound.[5][6][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the methylene groups in the oxazine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring and the oxazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of benzoxazines typically shows characteristic absorption bands. Key expected peaks for this compound would include:

-

C-O-C stretching vibrations.

-

C-N-C stretching vibrations.

-

Vibrations associated with the trisubstituted benzene ring.[8]

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (169.61 g/mol ).

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons, -O-CH₂- protons, -N-CH₂- protons |

| ¹³C NMR | Aromatic carbons, -O-CH₂- carbon, -N-CH₂- carbon |

| FTIR (cm⁻¹) | C-O-C stretching, C-N-C stretching, Aromatic C-H stretching |

| Mass Spec (m/z) | Molecular ion peak at ~169/171 (due to Cl isotopes) |

Table 2: Summary of expected spectroscopic data for this compound.

Diagrams

Synthesis Workflow

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with growing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈ClNO | - |

| Molecular Weight | 169.61 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available (Expected to be soluble in organic solvents like DMSO and ethanol) | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a topic of interest in organic synthesis. While a detailed, step-by-step experimental protocol for this specific compound is not extensively published, the general synthesis of benzoxazines often follows the Mannich reaction. This involves the condensation of a phenol, a primary amine, and formaldehyde.[2]

General Synthetic Approach

A plausible synthetic route for this compound is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for this compound.

Characterization Techniques

The structural confirmation of synthesized this compound would typically involve a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR would show characteristic peaks for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The carbon NMR would provide information on the number and types of carbon atoms present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key absorptions would be expected for the N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring, and C-O and C-N stretching of the oxazine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,4-benzoxazine have been investigated for a range of biological activities. While specific studies on the signaling pathways directly involving this compound are limited, research on structurally similar compounds suggests potential anti-inflammatory and antimicrobial properties.[3]

Anti-Inflammatory Activity

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exhibit anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway.[4][5] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Caption: Postulated anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

This proposed mechanism suggests that the benzoxazine derivative may inhibit Keap1, a repressor of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the DNA. This binding event initiates the transcription of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1), ultimately leading to a reduction in the inflammatory response.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established in the field of chemistry.

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility Determination

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy. These methods involve monitoring changes in pH or absorbance as a function of the concentration of an acidic or basic titrant.

LogP Determination

The partition coefficient (LogP), a measure of a compound's lipophilicity, is typically determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Conclusion

This compound is a compound with potential applications in both materials science and medicinal chemistry. While its fundamental physicochemical properties are established, a comprehensive experimental characterization is still needed to fully understand its behavior and potential. The information and generalized protocols provided in this guide serve as a foundational resource for researchers interested in further exploring this promising molecule. Further experimental work is crucial to validate the predicted properties and to elucidate the specific biological mechanisms of action.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 70558-11-1 [smolecule.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. The 3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic structure found in numerous biologically active compounds, making its derivatives, such as the 6-chloro substituted variant, key targets in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines reported data for structurally analogous compounds with predicted spectroscopic values based on established principles.

Molecular Structure and Properties

This compound possesses the empirical formula C₈H₈ClNO and a molecular weight of 169.61 g/mol .[2] The core structure consists of a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom substituted at the 6th position of the aromatic ring.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 | [2] |

| InChI Key | WMVHXRNLZBQWFK-UHFFFAOYSA-N | |

| SMILES String | Clc1ccc2OCCNc2c1 |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be adapted from general methods for benzoxazine synthesis. One common approach involves the reaction of a phenol with an ethanolamine derivative or a similar precursor. An alternative synthesis for a related compound, 6-chloro-2H-benzo[b][3][4]oxazin-3(4H)-one, involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF, followed by heating under reflux.[5]

Proposed Synthetic Protocol

A potential synthesis for this compound is outlined below. This protocol is a hypothetical adaptation of established benzoxazine syntheses.

Step 1: Synthesis of 2-((4-chloro-2-nitrophenyl)amino)ethanol

-

In a round-bottom flask, dissolve 4-chloro-2-nitroaniline in a suitable solvent such as ethanol.

-

Add 2-bromoethanol and a non-nucleophilic base like potassium carbonate.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography.

Step 2: Reductive Cyclization to form this compound

-

Dissolve the product from Step 1 in a suitable solvent like methanol or ethyl acetate.

-

Add a reducing agent, for instance, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Alternatively, a chemical reducing agent such as tin(II) chloride in hydrochloric acid can be used.

-

The reduction of the nitro group to an amine will be followed by spontaneous intramolecular cyclization to form the benzoxazine ring.

-

After the reaction is complete, filter the catalyst (if used) and remove the solvent.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for analogous benzoxazine structures.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the protons on the aromatic and oxazine rings.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~ 3.5 - 3.8 | t | 2H | -CH₂-N- |

| ~ 4.2 - 4.5 | t | 2H | -O-CH₂- |

| ~ 5.0 (broad) | s | 1H | -NH- |

| ~ 6.7 - 7.0 | m | 3H | Aromatic Protons |

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

For similar benzoxazine structures, the methylene protons of the oxazine ring typically appear as distinct signals. For instance, in some derivatives, the O-CH₂-N protons resonate around 5.71 ppm and the Ar-CH₂-N protons at 5.00 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 45 - 55 | CH₂ | -CH₂-N- |

| ~ 65 - 75 | CH₂ | -O-CH₂- |

| ~ 115 - 130 | CH | Aromatic C-H |

| ~ 120 - 130 | C | Aromatic C-Cl |

| ~ 135 - 145 | C | Aromatic C-N |

| ~ 140 - 150 | C | Aromatic C-O |

In related benzoxazine monomers, characteristic peaks for the oxazine ring carbons are observed, such as Ph-CH₂-N at 50.60 ppm and N-CH₂-O at 79.66 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration |

| 3300 - 3400 | Medium | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1200 - 1250 | Strong | Asymmetric C-O-C Stretch |

| 1000 - 1100 | Strong | Symmetric C-O-C Stretch |

| ~ 940 | Medium | C-N-C Stretch |

| 800 - 850 | Strong | C-Cl Stretch |

Characteristic absorptions for the benzoxazine ring structure are typically observed around 1233 cm⁻¹ (asymmetric C-O-C stretch) and 1029 cm⁻¹ (symmetric C-O-C stretch).[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value (Predicted) | Ion |

| 169/171 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 140/142 | [M - CH₂NH]⁺ |

| 111 | [M - C₂H₄NO]⁺ |

Analytical Workflow

A systematic approach is essential for the complete spectroscopic characterization of this compound.

References

"1H NMR and 13C NMR of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine"

An In-depth Technical Guide on the ¹H and ¹³C NMR of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound. Due to the limited availability of direct experimental data for the unsubstituted title compound, this guide presents spectral data for the closely related N-dichloroacetyl derivative, which serves as a valuable proxy for understanding the core structure's NMR characteristics. Detailed experimental protocols and a logical workflow for NMR analysis are also provided.

Predicted Spectroscopic Data

The ¹H and ¹³C NMR spectral data for the core structure of this compound can be inferred from the analysis of its N-dichloroacetyl derivative. The electron-withdrawing nature of the N-acetyl group will have a notable effect on the chemical shifts of the adjacent methylene protons and the aromatic ring, but the fundamental splitting patterns and approximate chemical shift regions are expected to be similar.

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic and heterocyclic protons.

Table 1: ¹H NMR Spectroscopic Data for N-dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97 - 8.02 | m | 1H | Ar-H |

| 7.14 - 7.18 | m | 1H | Ar-H |

| 6.95 - 6.98 | d (J = 8.8 Hz) | 1H | Ar-H |

| 4.33 - 4.36 | t (J = 4.5 Hz) | 2H | O-CH₂ |

| 3.93 - 3.96 | t (J = 4.5 Hz) | 2H | N-CH₂ |

For the parent this compound, the NH proton would also be present, typically as a broad singlet. The chemical shifts for the O-CH₂ and N-CH₂ protons would likely shift upfield due to the absence of the deshielding acetyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-dichloroacetyl-3,4-dihydro-6-chloro-2H-1,4-benzoxazine [1]

| Chemical Shift (δ, ppm) | Assignment |

| 162.2 | C=O (acetyl) |

| 146.2 | Ar-C |

| 126.4 | Ar-C |

| 123.4 | Ar-C |

| 123.1 | Ar-C |

| 119.2 | Ar-C |

| 67.2 | O-CH₂ |

| 65.8 | Dichloroacetyl C |

| 43.6 | N-CH₂ |

In the absence of the N-dichloroacetyl group, the signal at 162.2 ppm and 65.8 ppm would be absent. The chemical shift of the N-CH₂ carbon at 43.6 ppm would also be expected to shift.

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of benzoxazine derivatives.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Data Acquisition

NMR spectra can be recorded on a high-field NMR spectrometer, such as a Bruker AVANCE operating at 300 MHz, 500MHz, or 600MHz for ¹H observation.[1][2][3]

-

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 300-600 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans (ns): 16-64, depending on sample concentration

-

Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 20 ppm)

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 75-150 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Relaxation Delay (d1): 2-10 seconds

-

Number of Scans (ns): 1024 or more, as ¹³C is less sensitive than ¹H

-

Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 220 ppm)

-

Data Processing

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum.

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Mandatory Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the synthesis and NMR-based structural elucidation of a benzoxazine derivative.

Caption: Workflow for the synthesis and NMR characterization of this compound.

Key Proton Environments and Expected Signals

This diagram illustrates the key proton environments in the target molecule and their expected signaling in the ¹H NMR spectrum.

References

Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FTIR Spectral Data of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Predicted FTIR Spectral Data

The FTIR spectrum of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is expected to exhibit a series of absorption bands corresponding to the various functional groups present in its structure. The predicted spectral data, based on characteristic frequencies observed for benzoxazine and aromatic chloro compounds, are summarized in Table 1. These assignments are derived from the vibrational modes of the benzene ring, the oxazine ring, and the carbon-chlorine bond.

| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400 - 3300 | Medium | N-H Stretching | Secondary Amine (Oxazine Ring) |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Benzene Ring |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretching | Methylene (-CH₂-) Groups |

| ~1600 - 1580 | Strong | C=C Stretching | Aromatic Ring |

| ~1500 - 1450 | Strong | C=C Stretching | Aromatic Ring |

| ~1280 - 1230 | Strong | Asymmetric C-O-C Stretching | Aryl Ether |

| ~1100 - 1000 | Strong | Symmetric C-O-C Stretching | Aryl Ether |

| ~1100 - 1000 | Medium | C-N Stretching | Aliphatic Amine |

| ~850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene |

| ~800 - 600 | Strong | C-Cl Stretching | Aryl Chloride |

Table 1: Predicted FTIR Spectral Data for this compound. The predicted wavenumbers are based on typical absorption ranges for the indicated functional groups and vibrational modes, as informed by literature on similar benzoxazine structures.

Experimental Protocol for FTIR Analysis

The following provides a generalized, yet detailed, methodology for obtaining the FTIR spectrum of a solid sample such as this compound. This protocol is based on standard laboratory practices for transmission FTIR spectroscopy.

Objective: To acquire a high-quality infrared spectrum of the solid sample for structural elucidation.

Materials and Equipment:

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and store in a desiccator to prevent moisture absorption.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Transfer the sample and KBr to the agate mortar.

-

Gently grind the mixture with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply a pressure of 7-10 tons for 2-5 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and its expected FTIR spectrum.

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample.

Caption: Correlation of functional groups in the molecule with expected IR bands.

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, optimizing drug design, and engineering novel materials with tailored properties. This document provides a consolidated overview of key crystallographic data, detailed experimental protocols for structure determination, and visual representations of experimental workflows and molecular interactions.

Core Crystallographic Data of Key Derivatives

The following tables summarize the essential crystallographic data for two notable derivatives of this compound, providing a basis for structural comparison and analysis.

Table 1: Crystallographic Data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 4.5359 (6) |

| b (Å) | 7.700 (1) |

| c (Å) | 21.281 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 743.28 (17) |

| Z | 4 |

| Temperature (K) | 273 (2) |

| Radiation | Mo Kα |

| R-factor (R1) | 0.038 |

| wR2 | 0.088 |

Data sourced from reference[1].

Table 2: Crystallographic Data for N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀Cl₃NO₂ |

| Molecular Weight | 294.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7619 (14) |

| b (Å) | 24.866 (5) |

| c (Å) | 9.737 (3) |

| α (°) | 90 |

| β (°) | 130.982 (18) |

| γ (°) | 90 |

| Volume (ų) | 1235.9 (5) |

| Z | 4 |

| R-factor (R1) | 0.0476 |

| wR2 | 0.1274 |

Data sourced from reference[2].

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of these derivatives involves a multi-step process, beginning with the chemical synthesis of the compound and culminating in the refinement of the crystallographic model.

Synthesis of 6-Chloro-2H-benzo[b][1][3]oxazin-3(4H)-one[1]

-

Reaction Setup : To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (DMF) (20 ml).

-

Reflux : Heat the resulting mixture under reflux for 90 minutes.

-

Precipitation and Extraction : After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes. The mixture is then extracted with ethyl acetate (2 x 20 ml).

-

Washing and Drying : The combined ethyl acetate extracts are washed with saturated brine (10 ml) and subsequently dried over anhydrous Na₂SO₄.

-

Isolation : The solvent is removed under vacuum to yield a colorless solid. Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an ethyl acetate solution.

Single-Crystal X-ray Diffraction and Structure Refinement

The following protocol is a generalized workflow based on the methodologies reported for the featured compounds.[1][2]

-

Crystal Mounting : A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a diffractometer, such as a Bruker SMART CCD area-detector, and cooled to a specific temperature (e.g., 273 K). X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction : The collected raw diffraction data are processed. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan using SADABS).

-

Structure Solution : The crystal structure is solved using direct methods with software such as SHELXS97. This step determines the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement : The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F² with software like SHELXL97. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Process and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key intermolecular interaction that stabilizes the crystal lattice.

In the crystal structure of 6-chloro-2H-benzo[b][1][3]oxazin-3(4H)-one, molecules are linked into chains through intermolecular hydrogen bonds.[1] This specific interaction is a critical factor in the stabilization of the crystal packing.

Structural Insights

The conformation of the six-membered heterocyclic ring in 6-chloro-2H-benzo[b][1][3]oxazin-3(4H)-one is described as a screw boat conformation.[1] In this arrangement, specific carbon atoms deviate from the plane formed by the other four atoms of the ring. The crystal packing is primarily stabilized by N—H···O hydrogen bonds, which link adjacent molecules into chains extending along the crystallographic b-axis.[1]

This detailed structural information is invaluable for computational studies, such as molecular docking and quantum mechanics calculations, which can further predict the biological activity and reactivity of these compounds. The data presented herein serves as a foundational resource for researchers engaged in the rational design of novel therapeutics and advanced materials based on the this compound scaffold.

References

The Synthetic Heart of Discovery: A Technical Guide to the Pharmacological Applications of the 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine Scaffold

Foreword: The compound 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is not an end-effector with a defined mechanism of action. Instead, it serves as a crucial and versatile chemical scaffold—a foundational building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide delves into the mechanisms of action of potent drug candidates derived from this core structure, providing researchers, scientists, and drug development professionals with an in-depth understanding of its therapeutic potential. We will explore its application in the development of high-affinity serotonin receptor antagonists and novel antimicrobial agents, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Section 1: Serotonin 5-HT3 Receptor Antagonism

Derivatives of the this compound scaffold have been synthesized and identified as exceptionally potent antagonists of the serotonin-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is a key mechanism for preventing nausea and vomiting, particularly that induced by chemotherapy and radiation.

Lead Compound and Mechanism of Action

A standout derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide , has demonstrated remarkably high affinity for the 5-HT3 receptor.[1] Its mechanism of action is competitive antagonism, where it binds to the 5-HT3 receptor, preventing the binding of the endogenous ligand, serotonin (5-HT). This blockade inhibits the ion channel from opening, thereby preventing the depolarization of neurons that would otherwise initiate the vomiting reflex (the von Bezold-Jarisch reflex).[1]

Quantitative Biological Activity

The potency of the lead compound has been quantified through rigorous in vitro and in vivo assays.[1]

| Compound | Assay Type | Target | Value |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | Radioligand Binding Assay | 5-HT3 Receptor | Ki = 0.051 nM |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | In vivo (Rat Model) | von Bezold-Jarisch Reflex | ED50 = 0.089 µg/kg i.v. |

Experimental Protocols

The affinity of the compound for the 5-HT3 receptor was determined using a competitive radioligand binding assay.[1]

-

Tissue Preparation: Cerebral cortex from male rats is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to prepare a crude membrane fraction.

-

Assay Mixture: The membrane preparation is incubated with a known concentration of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron).

-

Competition: Varying concentrations of the test compound (the benzoxazine derivative) are added to the mixture to compete with the radioligand for binding to the receptors.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The in vivo efficacy was assessed by measuring the compound's ability to inhibit the B-J reflex in anesthetized rats, a classic model for 5-HT3 receptor-mediated effects.[1]

-

Animal Preparation: Male rats are anesthetized and instrumented for the continuous recording of blood pressure and heart rate.

-

Drug Administration: The test compound is administered intravenously (i.v.).

-

Induction of B-J Reflex: After a set period, serotonin (5-HT) is administered intravenously to induce the B-J reflex, which is characterized by a transient triad of bradycardia, hypotension, and apnea.

-

Measurement: The degree to which the test compound inhibits the 5-HT-induced bradycardia is measured.

-

Dose-Response Analysis: The procedure is repeated with different doses of the test compound to construct a dose-response curve. The ED50, the dose required to produce a 50% inhibition of the reflex, is then calculated.

Section 2: Antimicrobial and Antifungal Activity

The benzoxazine scaffold, particularly when substituted with a chlorine atom at the 6-position, is a recurring motif in compounds designed for antimicrobial and antifungal applications.[2][3][4][5][6] These derivatives interrupt essential cellular processes in a range of pathogens.

Mechanism of Action

The precise mechanism of action for antimicrobial benzoxazine derivatives can vary but is generally believed to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the benzoxazine core allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.

For certain antifungal derivatives, such as those containing an acylhydrazone moiety, the mechanism may also involve chelation of metal ions crucial for enzymatic function or inhibition of specific enzymes involved in cell wall synthesis, like chitin synthase.

Quantitative Biological Activity

A series of 1,4-benzoxazin-3-one derivatives featuring a 6-chloro substitution and an acylhydrazone side chain were evaluated for their antifungal activity against several plant pathogenic fungi.[5]

| Compound ID | Target Fungus | Assay Type | Value (EC50) |

| 5s | Phytophthora infestans | Mycelial Growth Inhibition | 15.37 µg/mL |

| 5o | Gibberella zeae | Mycelial Growth Inhibition | 23.17 µg/mL |

| 5p | Capsicum wilt | Mycelial Growth Inhibition | 26.76 µg/mL |

| 5q | Pellicularia sasakii | Mycelial Growth Inhibition | 26.66 µg/mL |

Experimental Protocols

The efficacy of the antifungal compounds was determined by measuring the inhibition of fungal mycelial growth on a solid medium.[5]

-

Compound Preparation: The synthesized benzoxazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Medium Preparation: The test compounds are mixed with a molten potato dextrose agar (PDA) medium at various final concentrations. The medium is then poured into Petri dishes.

-

Inoculation: A small disc of mycelium from a fresh culture of the target fungus is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the fungus on the control plate (containing only solvent) to nearly cover the plate.

-

Measurement: The diameter of the fungal colony on each plate is measured.

-

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter on the control plate and T is the colony diameter on the treated plate. The EC50 value (the concentration that causes 50% inhibition) is determined by probit analysis of the concentration-inhibition data.

References

- 1. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 70558-11-1 [smolecule.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. oaji.net [oaji.net]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

The Biological Landscape of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Foundational Scaffold with Unexplored Potential

For Immediate Release

[City, State] – The heterocyclic compound 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a molecule of interest within medicinal chemistry, is recognized primarily as a versatile synthetic intermediate for the development of more complex pharmacological agents. While direct, in-depth biological data on this specific compound is limited in publicly accessible literature, its structural motif is a key component in a wide array of derivatives exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the available information on this compound and the broader class of benzoxazine derivatives, highlighting its foundational role and potential for future drug discovery.

Overview of this compound

This compound is characterized by a fused benzene and oxazine ring system, with a chlorine atom at the 6th position. This chlorine substitution is noted to significantly influence the molecule's chemical and biological properties.[1] The primary utility of this compound lies in its role as a building block for creating more elaborate molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Solid |

| CAS Number | 53733-53-4 |

Biological Activities of Benzoxazine Scaffolds

Antimicrobial Activity

Derivatives of the benzoxazine core have demonstrated notable antimicrobial effects. For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been screened for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] It has been observed that chloro-substituted derivatives, in general, tend to exhibit enhanced activity.[2] Furthermore, some synthesized bis-benzoxazines have been investigated for their antibacterial and fungicidal properties.[3]

Anticancer Activity

The benzoxazine scaffold is a constituent of various compounds evaluated for their anticancer potential. Research into 2H-1,4-benzoxazin-3(4H)-one linked with 1,2,3-triazole groups has identified derivatives with inhibitory activity against liver cancer cell lines.[4] In other studies, benzoxazine derivatives derived from eugenol have shown in vivo anticancer activity by reducing tumor incidence and weight in mice.[5]

Anti-inflammatory and Other Activities

Investigations into this compound suggest potential anti-inflammatory properties, although detailed mechanistic studies are ongoing.[1] The broader class of benzoxazines has been explored for a range of other pharmacological actions, including anti-diabetic, anti-hypolipidemic, and antidepressant effects.[2]

Synthesis and Experimental Approaches

The synthesis of this compound and its derivatives typically involves cyclization reactions. A common synthetic route to the core structure is the reaction of an appropriate 2-aminophenol with chloroacetyl chloride.

Below is a generalized workflow representing the synthesis and subsequent biological screening of benzoxazine derivatives, based on methodologies described in the literature.

Figure 1: A generalized workflow for the synthesis and biological evaluation of benzoxazine derivatives.

Representative Experimental Protocol: Antimicrobial Susceptibility Testing

While a specific protocol for this compound is not available, a general method for assessing the antimicrobial activity of its derivatives, such as the two-fold serial dilution technique, is described below:

-

Preparation of Test Compounds: A stock solution of the synthesized benzoxazine derivative is prepared in a suitable solvent (e.g., DMSO).

-

Culture Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified cell density (e.g., McFarland standard).

-

Serial Dilution: The stock solution of the test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Positive and negative controls are included for validation.[2]

Mechanism of Action: An Area for Future Research

The precise mechanisms of action for this compound and many of its derivatives remain an active area of investigation.[1] For anticancer derivatives, potential mechanisms could involve interactions with key cellular pathways, though specific signaling pathways have not been fully elucidated for this compound class.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for anticancer benzoxazine derivatives.

Figure 2: A hypothetical signaling pathway for investigation of anticancer benzoxazine derivatives.

Conclusion and Future Directions

This compound stands as a valuable scaffold in medicinal chemistry. While comprehensive biological data on the parent compound is scarce, the extensive research on its derivatives underscores the therapeutic potential of the benzoxazine core. Future research should aim to conduct detailed biological evaluations of this foundational molecule to establish its intrinsic activity profile. Such studies would provide a crucial baseline for structure-activity relationship (SAR) analyses and guide the rational design of next-generation therapeutic agents based on the benzoxazine framework. The exploration of its mechanism of action against various biological targets will be pivotal in unlocking the full potential of this versatile chemical entity.

References

Potential Therapeutic Applications of 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on this core, with a focus on their anticancer, antimicrobial, and serotonin 5-HT3 receptor antagonist properties.

Synthesis of the Core Scaffold

The synthesis of this compound serves as the foundational step for the development of a diverse library of bioactive compounds. A common and effective method involves a cyclization reaction, a general protocol for which is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2-aminophenol

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 4-chloro-2-aminophenol (1 equivalent) in acetone, add 1,2-dibromoethane (1.8 equivalents).

-

To this solution, add potassium carbonate (1.85 equivalents) dissolved in water.

-

Heat the resulting mixture to reflux for 72 hours.

-

After reflux, remove the acetone under reduced pressure using a rotary evaporator.

-

Pour the remaining residue into water and extract with ethyl acetate (4 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit key enzymes involved in cancer progression, such as DNA topoisomerase.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b | MCF-7 (Breast) | 3.26 | [1] |

| 4b | MCF-7 (Breast) | 2.27 | [1] |

| 2b | HCT-116 (Colon) | 7.63 | [1] |

| 4b | HCT-116 (Colon) | 4.44 | [1] |

| BONC-013 | (Topoisomerase I poison) | 0.0006 | [2] |

Proposed Mechanism of Action: Anticancer Activity

The anticancer effects of these derivatives are believed to be mediated through the induction of apoptosis and the inhibition of DNA topoisomerase. The diagram below illustrates a plausible signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Applications

Derivatives of this compound have also shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) and effective concentration (EC₅₀) values for selected derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Benzoxazine Sulfonamide Derivatives | Gram-positive bacteria | 31.25 - 62.5 | - | [3] |

| Benzoxazine Sulfonamide Derivatives | Gram-negative bacteria | 31.25 - 62.5 | - | [3] |

| Benzoxazine Sulfonamide Derivatives | Fungi | 31.25 - 62.5 | - | [3] |

| 5o (6-Cl derivative) | G. zeae | - | 23.17 | [1] |

| 5p (6-Cl derivative) | C. wilt | - | 26.76 | [1] |

| 5q (6-Cl derivative) | P. sasakii | - | 26.66 | [1] |

| 5s (6-Cl derivative) | P. infestans | - | 15.37 | [1] |

Proposed Mechanism of Action: Antimicrobial Activity

The antimicrobial action of these compounds may involve the disruption of the microbial cell membrane and the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the test compounds.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5-HT3 Receptor Antagonism

Certain derivatives of this compound have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.

Quantitative Data: 5-HT3 Receptor Antagonist Activity

The following table highlights the binding affinity and in vivo potency of a lead compound.

| Compound | Binding Affinity (Ki, nM) | In Vivo Potency (ED₅₀, µg/kg i.v.) | Reference |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 0.089 | [5] |

Signaling Pathway: 5-HT3 Receptor

The 5-HT3 receptor is an ionotropic receptor. Upon binding of serotonin, it opens a non-selective cation channel, leading to depolarization. Antagonists block this action.

References

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ikm.org.my [ikm.org.my]

An In-depth Technical Guide to the Reactivity of the Oxazine Ring in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the oxazine ring in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This heterocyclic compound is a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity is crucial for the development of novel derivatives with enhanced biological activities and material properties.[1] This document details synthetic protocols, key reactions such as N-functionalization, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling, and explores the biological significance of its derivatives.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from commercially available precursors. A common approach involves the reaction of an appropriately substituted aminophenol with a suitable cyclizing agent.

Proposed Synthetic Protocol

A plausible and efficient route for the synthesis of this compound starts from 4-chloro-2-aminophenol. The general workflow involves N-alkylation followed by intramolecular cyclization.

Step 1: N-alkylation of 4-chloro-2-aminophenol

A common method for N-alkylation involves reacting 4-chloro-2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions.

Step 2: Intramolecular Cyclization

The resulting N-alkylated intermediate undergoes intramolecular cyclization to form the oxazine ring. This is often facilitated by a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace a leaving group on the N-alkyl chain.

Below is a detailed, generalized experimental protocol for a similar class of benzoxazine syntheses. Specific optimization for this compound may be required.

Experimental Protocol: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative

-

Materials:

-

Substituted 2-aminophenol (e.g., 4-chloro-2-aminophenol)

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of the substituted 2-aminophenol (1 equivalent) in acetone, add 1,2-dibromoethane (approximately 1.8 equivalents).

-

Add a solution of potassium carbonate (approximately 1.8 equivalents) in water.

-

Reflux the resulting mixture for an extended period, typically 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, remove the acetone under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.[2]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.[2]

-

Reactivity of the Oxazine Ring

The reactivity of this compound is primarily centered around the secondary amine within the oxazine ring and the electron-rich benzene ring. The presence of the chlorine atom at the 6-position significantly influences the electronic properties and regioselectivity of its reactions.

N-Functionalization Reactions

The secondary amine in the oxazine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents. N-acylation is a common transformation used to introduce carbonyl-containing moieties.

N-acylation of this compound can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base. This reaction is crucial for the synthesis of many biologically active derivatives.

General Experimental Protocol: N-Acylation of Heterocyclic Amines

-

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (stoichiometric amount)

-

A suitable base (e.g., triethylamine, pyridine) or a solid catalyst like natural clay.[3]

-

Anhydrous solvent (if not under solvent-free conditions)

-

-

Procedure (Solvent-Free):

-

In a reaction vessel, mix this compound with a catalytic amount of natural clay.[3]

-

Add the acyl chloride dropwise while stirring at room temperature.[3]

-

Monitor the reaction by TLC. The reaction is often rapid, completing within minutes to an hour.[3]

-

Upon completion, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over a drying agent.

-

Evaporate the solvent to obtain the N-acylated product, which can be further purified by recrystallization or chromatography.

-

Table 1: Representative N-Acylation Reactions on the Benzoxazine Core

| Acylating Agent | Product | Typical Yield (%) | Reference |

| Acetyl Chloride | 1-(6-chloro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | 85-95 | [3] |

| Benzoyl Chloride | (6-chloro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone | 90-97 | [3] |

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the chloro group and the oxazine ring, determine the regioselectivity of these reactions. The chlorine atom is a deactivating, ortho-, para-director, while the amino ether portion of the oxazine ring is an activating, ortho-, para-director. The position of substitution will depend on the interplay of these electronic effects and the reaction conditions.

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[4] The regioselectivity is governed by the electronic and steric factors of the substituents present. For the N-acylated this compound, the N-acyl group is strongly deactivating, and the chloro group is also deactivating. Therefore, the position of acylation is directed by the activating effect of the ether oxygen of the oxazine ring, likely to the ortho position relative to the ether linkage.

General Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

N-acylated this compound

-

Acyl chloride (e.g., acetyl chloride)

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

-

Procedure:

-

Suspend the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.

-

Add the acyl chloride to the suspension and stir.

-

Cool the mixture and add a solution of the N-acylated this compound in the anhydrous solvent dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, and dry over a drying agent.

-

Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.

-

Table 2: Predicted Regioselectivity of Friedel-Crafts Acylation

| Substrate | Major Product | Rationale |

| 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | 4,8-Diacetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (or 4,7-diacetyl isomer) | The ether oxygen is an activating ortho-, para-director, while the N-acetyl and chloro groups are deactivating. Substitution is expected at the positions ortho or para to the ether oxygen that are least sterically hindered and electronically favored. |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the benzene ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex derivatives.

The Suzuki-Miyaura coupling reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl compound.[5][6]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, DMF, with or without water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over a drying agent.

-

Concentrate the solution and purify the product by column chromatography.

-

The Sonogashira coupling reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8]

General Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous, degassed solvent.

-

Add the base followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 70-90 | [5][6] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(phenylethynyl)-3,4-dihydro-2H-1,4-benzoxazine | 65-85 | [7][8] |

Biological Activity and Signaling Pathways

Derivatives of the benzoxazine scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[9][10] Understanding the mechanism of action and the signaling pathways involved is crucial for the rational design of new therapeutic agents.

Potential Signaling Pathways and Molecular Targets

-

Human Topoisomerase I Inhibition: Certain benzoxazine derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and transcription.[1] By stabilizing the enzyme-DNA covalent complex, these compounds can induce cell death in rapidly dividing cancer cells.[1]

-

Potassium (K⁺) Channel Opening: Some 1,3-benzoxazine derivatives have been shown to act as potassium channel openers, leading to vasorelaxant and hypotensive effects.[11] This suggests a potential therapeutic application in the treatment of hypertension.

-

Disruption of Sodium Homeostasis: In the context of anti-malarial activity, benzoxazine derivatives of phytophenols have been found to disrupt the sodium homeostasis in Plasmodium falciparum by targeting the parasite's P-type cation ATPase (PfATP4).

-

Kinase Inhibition: Recent studies have indicated that some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit antiproliferative activity against cancer cell lines through the inhibition of kinases involved in cell signaling, such as HER2 and JNK1.[2]

The following diagrams illustrate the generalized workflows and potential signaling pathways associated with the reactivity and biological activity of this compound derivatives.

Caption: Synthetic pathway to this compound.

Caption: Key reactions of this compound.

Caption: Potential signaling pathways modulated by benzoxazine derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a rich reactivity profile. The secondary amine of the oxazine ring and the chloro-substituted benzene ring provide multiple avenues for functionalization, enabling the synthesis of a diverse library of derivatives. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, further expands the synthetic utility of this scaffold. The diverse biological activities exhibited by its derivatives underscore the potential of this compound in drug discovery and development. Further exploration of its reactivity and biological mechanisms of action will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.

References

- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the one-pot synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceutical compounds. The benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1] The presented protocol is based on the classical and robust approach of condensing a substituted 2-aminophenol with a 1,2-dihaloethane, optimized for a one-pot procedure to enhance efficiency and yield.[2] This method offers a straightforward and scalable route for obtaining the target compound, which is crucial for further derivatization and screening in drug discovery programs.

Introduction

The 1,4-benzoxazine ring system is a core component of numerous biologically active molecules. The inherent structural features of this scaffold allow for diverse functionalization, making it an attractive target for medicinal chemists. The chloro-substitution at the 6-position of the benzoxazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Traditional multi-step syntheses of such compounds can be time-consuming and often result in lower overall yields. A one-pot synthesis streamlines the process by combining multiple reaction steps into a single operation, thereby saving time, resources, and minimizing waste. This protocol details a one-pot synthesis of this compound from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material 1 | 2-Amino-4-chlorophenol | [3] |

| Starting Material 2 | 1,2-Dibromoethane | N/A |

| Solvent | Acetone | [4] |

| Base | Potassium Carbonate | [4] |

| Reaction Temperature | Reflux (approx. 56 °C) | [4] |

| Reaction Time | 72 hours | [4] |

| Typical Yield | 85-95% | Estimated based on similar reactions |

| Purity (after chromatography) | >98% | Estimated based on standard purification methods |

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | Solid |

Experimental Protocol